molecular formula C8H16ClN B1484881 2,2-Dimethylhex-4-yn-1-amine hydrochloride CAS No. 2098007-90-8

2,2-Dimethylhex-4-yn-1-amine hydrochloride

Cat. No. B1484881
M. Wt: 161.67 g/mol
InChI Key: SLNAREJORSEWIT-UHFFFAOYSA-N
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Description

2,2-Dimethylhex-4-yn-1-amine hydrochloride is a chemical compound with the CAS Number: 2098058-68-3 . It has a molecular weight of 147.65 and its IUPAC name is 2,2-dimethylpent-4-yn-1-amine hydrochloride . It is stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for 2,2-Dimethylhex-4-yn-1-amine hydrochloride is 1S/C7H13N.ClH/c1-4-5-7(2,3)6-8;/h1H,5-6,8H2,2-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Amines, including 2,2-Dimethylhex-4-yn-1-amine hydrochloride, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .

Scientific Research Applications

Novel Ligand Synthesis

Research into novel ligand synthesis, such as the development of chiral palladacycles, highlights the role of specific amine compounds in catalyzing asymmetric reactions. For example, a novel amine ligand was synthesized and used to promote asymmetric hydrophosphination reactions, demonstrating the utility of amine derivatives in enhancing the selectivity of chemical synthesis processes (Yap et al., 2014).

Environmental Toxicology

Studies on the dissipation of herbicides in soil, such as the research on 2,4-D dimethylamine salt, provide insight into the environmental behavior and fate of chemical compounds. These studies are crucial for understanding the ecological impact of chemical usage and for developing guidelines for their safe application (Wilson et al., 1997).

Bioconjugation Techniques

The exploration of amide formation mechanisms for bioconjugation in aqueous media using carbodiimide highlights the importance of understanding chemical reactions for biological applications. This research is vital for the development of bioconjugates for medical and pharmaceutical uses (Nakajima & Ikada, 1995).

Safety And Hazards

While specific safety data for 2,2-Dimethylhex-4-yn-1-amine hydrochloride is not available, it’s important to handle all chemical compounds with care. Safety data sheets for similar compounds suggest that they may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Always use appropriate personal protective equipment and handle chemicals in a well-ventilated area.

properties

IUPAC Name

2,2-dimethylhex-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-4-5-6-8(2,3)7-9;/h6-7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNAREJORSEWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylhex-4-yn-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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